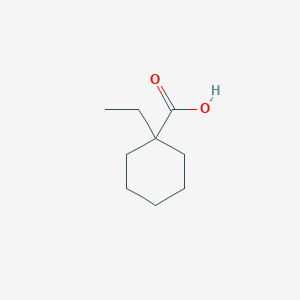

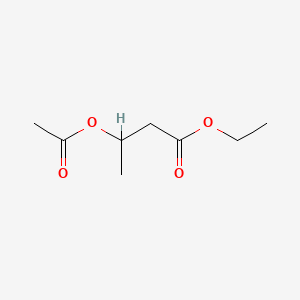

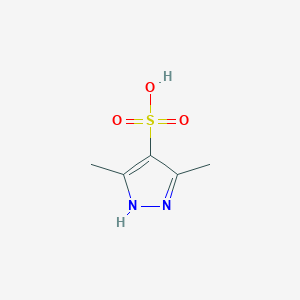

![molecular formula C26H19N3O6S2 B1268270 2,7-萘二磺酸,3-[2-[4-(苯氨基)-1-萘基]偶氮基]- CAS No. 57322-42-6](/img/structure/B1268270.png)

2,7-萘二磺酸,3-[2-[4-(苯氨基)-1-萘基]偶氮基]-

描述

The compound under discussion is part of a broader family of naphthalene derivatives, which are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. These compounds are particularly valued for their azo coupling reactions, which are pivotal in dye manufacture, offering a spectrum of colors for textiles and other materials.

Synthesis Analysis

The synthesis of naphthalene derivatives involves complex chemical reactions, often starting with basic naphthalene or its simple derivatives as substrates. For instance, the synthesis of diazapyrenes and triazapyrenes from naphthalenediamine with triazine in the presence of carbonyl compounds illustrates the multi-component reactions that can be involved in creating complex naphthalene-based compounds (Aksenov et al., 2008).

Molecular Structure Analysis

The molecular structure of naphthalene derivatives, including the compound , is characterized by a conjugated system that contributes to their stability and color properties. These structures can be modified through diazotization, azo coupling, and sulfonation reactions to achieve desired physicochemical properties.

Chemical Reactions and Properties

Naphthalene sulfonic acids and their derivatives undergo various chemical reactions, including sulfonation, nitration, and coupling reactions. These processes are essential for the synthesis of azo dyes and other materials with specific properties. A study on the synthesis of antihalation dye-5,6-Diamino-1,3-naphthalenedisulfonic acid Fe complex showcases the complex reactions involved in producing functional dyes (Z. Zhi, 2002).

Physical Properties Analysis

The physical properties of naphthalene derivatives, such as solubility, melting point, and thermal stability, are critical for their application in various industries. These properties are influenced by the molecular structure and substituent groups present in the compound.

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under different conditions, and the ability to form complexes with metals, define the utility of naphthalene derivatives in applications ranging from dyes to pharmaceuticals. For example, the synthesis and evaluation of naphthalenesulfonic acid derivatives highlight their potential as anti-HIV agents, showcasing their bioactivity and chemical functionality (Mohan et al., 1991).

科学研究应用

化学中的合成和表征

- 一项研究探索了偶氮化合物的合成,包括 2,7-萘二磺酸的变体,以及它们在为 Cu(II)、Ni(II) 和 Co(II) 配合物创建席夫碱配体中的应用。这些化合物具有在各种化学过程中应用的潜力 (Tunçel & Serin,2005)。

增强染料性能

- 将酸性红 114 染料的阴离子(2,7-萘二磺酸的衍生物)掺入 ZnAl 层状双氢氧化物基质中,显示出可以提高染料的热稳定性和耐光性。这对于染料行业而言在产品寿命和质量方面具有重要意义 (朱、王、唐、冯和李,2012)。

抗晕染染料合成

- 关于抗晕染染料(特别是 5,6-二氨基-1,3-萘二磺酸及其 Fe(III) 配合物)合成的研究,突出了 2,7-萘二磺酸衍生物在摄影和成像技术开发中的应用 (志,2002)。

潜在抗艾滋病剂

- 研究了 2,7-萘二磺酸的衍生物对 HIV-1 和 HIV-2 的抑制作用。这些化合物作为潜在抗 HIV 剂显示出有希望的结果,为新药开发开辟了道路 (Mohan、Singh 和 Baba,1991)。

缓蚀性能

- 研究表明,像 2,7-萘二磺酸这样的有机分子可以作为阴极缓蚀剂。这对于在工业应用中保护金属和合金具有重要意义 (Vračar 和 Draẑić,2002)。

环境应用

- 已经记录了使用先进色谱技术从工业废水中提取和检测萘磺酸盐(包括 2,7-萘二磺酸衍生物)。这项研究对于环境监测和污染控制至关重要 (Alonso、Castillo 和 Barceló,1999)。

属性

IUPAC Name |

3-[(4-anilinonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19N3O6S2/c30-36(31,32)20-11-10-17-15-25(26(37(33,34)35)16-18(17)14-20)29-28-24-13-12-23(21-8-4-5-9-22(21)24)27-19-6-2-1-3-7-19/h1-16,27H,(H,30,31,32)(H,33,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHIEJHQLIHWPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C3=CC=CC=C32)N=NC4=C(C=C5C=C(C=CC5=C4)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40886224 | |

| Record name | 2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40886224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

533.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]- | |

CAS RN |

57322-42-6 | |

| Record name | 3-[2-[4-(Phenylamino)-1-naphthalenyl]diazenyl]-2,7-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57322-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40886224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

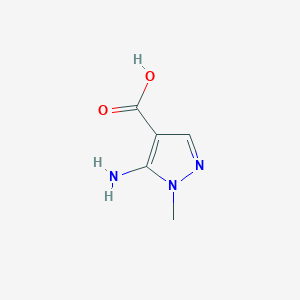

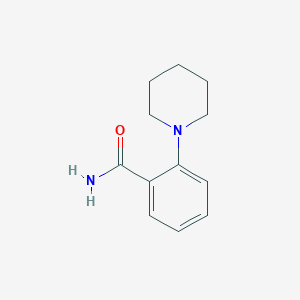

![2-{[(4-Bromophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1268191.png)

![6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B1268196.png)